molecular formula C8H8ClN3OS B2655433 4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride CAS No. 2377034-72-3

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride

Cat. No. B2655433
M. Wt: 229.68
InChI Key: KTCXUDXNXWEMTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The overall yield of the synthesis process is reported to be around 57% .


Molecular Structure Analysis

The molecular weight of the compound is 193.23 . The SMILES string representation of the molecule is Nc1nc(ns1)-c2cccc(O)c2 . The InChI key for the compound is KFRAGFDXGQAIJT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been evaluated in vitro for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .


Physical And Chemical Properties Analysis

The compound has a melting point of 194–196°C . The IR (KBr) values are 3350, 3318, 3052, 2994, 1689, 1618, 1604 cm−1 .

Scientific Research Applications

  • Antimicrobial Agents : The synthesis of formazans from related compounds has shown potential in creating antimicrobial agents. For instance, a study described the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, exhibiting moderate antimicrobial activity against bacterial and fungal strains (Sah et al., 2014).

  • Photodynamic Therapy : A zinc phthalocyanine derivative substituted with new benzenesulfonamide groups containing Schiff base, related to thiadiazole compounds, has been synthesized and characterized. Its properties are useful for photodynamic therapy applications in treating cancer (Pişkin et al., 2020).

  • Corrosion Inhibition : Theoretical studies on the corrosion inhibition performances of various thiadiazole derivatives have shown potential in protecting iron metal from corrosion, which is significant in materials science and engineering (Kaya et al., 2016).

  • Antitubercular Agents : Thiadiazole hybrids have been investigated for their potential as antitubercular agents. A study described the synthesis of phenothiazine and 1,3,4-thiadiazole hybrid derivatives, which showed significant inhibition activity against Mycobacterium tuberculosis (Ramprasad et al., 2015).

  • Anticancer Agents : Research has explored the potential of thiadiazole derivatives as anticancer agents. For instance, a study on the synthesis and antimicrobial activities of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid found significant antibacterial and antifungal activity, which is crucial for developing new cancer treatments (Hussain et al., 2008).

  • Corrosion Inhibition for Copper : The synthesis and potential applications of thiazoles, including derivatives related to the compound , as corrosion inhibitors for copper, have been investigated. This is relevant in industrial applications where copper corrosion can be a significant issue (Farahati et al., 2019).

  • Antioxidant and Antiproliferative Activities : Studies have synthesized thiadiazoles derived from phenolic acids with good antioxidant and antiproliferative potential, indicating their potential use in treating various diseases including cancers (Jakovljević et al., 2017).

Future Directions

The compound shows promising results as a urease inhibitor, making it a potential candidate for further evaluation . More research is needed to fully understand its potential applications, especially in the field of medicine.

properties

IUPAC Name

4-(5-amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS.ClH/c9-8-10-7(11-13-8)5-1-3-6(12)4-2-5;/h1-4,12H,(H2,9,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCXUDXNXWEMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=N2)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Amino-1,2,4-thiadiazol-3-yl)phenol;hydrochloride

CAS RN

2377034-72-3
Record name 4-(5-amino-1,2,4-thiadiazol-3-yl)phenol hydrochloride
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